Thiamphenicol glycinate hydrochloride
Overview
Description
Synthesis and Molecular Structure Analysis
Thiamphenicol glycinate hydrochloride's synthesis involves the esterification of thiamphenicol's primary hydroxyl group with glycine, enhancing its solubility for parenteral administration. The crystal and molecular structure of thiamphenicol, a congener of chloramphenicol and closely related to thiamphenicol glycinate hydrochloride, has been determined through single crystal x-ray diffraction techniques, revealing a V-shaped conformation with no intramolecular hydrogen bond and a fully extended propanediol moiety (Shin & Kim, 1983).
Chemical Reactions and Properties
Thiamphenicol glycinate hydrochloride undergoes rapid utilization by the systemic route and can be administered as an aerosol for direct local action, showing high therapeutic efficacy against infections such as Streptococcus pyogenes pneumonia. It is cleaved by tissue esterase in vivo to release thiamphenicol for effectiveness (Albini et al., 1999).
Physical Properties Analysis
The pharmacokinetic profile of thiamphenicol glycinate hydrochloride in animals following intravenous and intramuscular administration has been studied, revealing its rapid absorption and clearance from the body. The drug demonstrates a two-compartment open model with specific half-lives for distribution and elimination, total body clearance, and steady-state volume of distribution (Bogzil & Tohamy, 2015).
Chemical Properties Analysis
The compound's compatibility and stability have been assessed in various infusion solutions at different temperatures, showing no significant changes in appearance, pH value, or content, suggesting its suitability for clinical use within 24 hours (Li-li & Nan, 2011). This stability is crucial for its application in medical treatments, ensuring the drug's efficacy over its shelf life.
Scientific Research Applications
Application in Infectious Diseases
Thiamphenicol glycinate hydrochloride is a small molecule drug that targets the 50S subunit of bacterial ribosomes . It is used as an antimicrobial and antibacterial agent .
Results and Outcomes
Thiamphenicol glycinate hydrochloride has been shown to be effective in treating respiratory tract infections and urinary tract infections . It inhibits the growth of bacteria by preventing protein synthesis, thereby stopping the spread of the infection.
Application in Respiratory Diseases
Thiamphenicol glycinate hydrochloride is also used in the treatment of respiratory diseases .
Method of Application
In the treatment of respiratory diseases, Thiamphenicol glycinate hydrochloride can be administered in the form of inhalations, applications, irrigation, and instillations .
Results and Outcomes
The drug has shown high antibacterial activity, especially when used topically in the form of inhalations, applications, irrigation, and instillations . It has a wide spectrum of antimicrobial action and can destroy biofilms and prevent their formation .
Application in Urinary Tract Infections
Thiamphenicol glycinate hydrochloride is used in the treatment of urinary tract infections .
Method of Application
The drug is generally administered orally or intravenously. The dosage and duration of treatment are determined by the severity of the infection and the patient’s response to treatment .
Results and Outcomes
Thiamphenicol glycinate hydrochloride has been shown to be effective in treating urinary tract infections . It inhibits the growth of bacteria by preventing protein synthesis, thereby stopping the spread of the infection .
Application in Treating Infections Caused by Haemophilus influenzae and Escherichia coli
Thiamphenicol glycinate hydrochloride is used to treat infections caused by Haemophilus influenzae and Escherichia coli .
Method of Application
The drug is generally administered intravenously. The dosage and duration of treatment are determined by the severity of the infection and the patient’s response to treatment .
Results and Outcomes
Thiamphenicol glycinate hydrochloride has been shown to be effective in treating infections caused by Haemophilus influenzae and Escherichia coli . It inhibits the growth of bacteria by preventing protein synthesis, thereby stopping the spread of the infection .
Application in Treating Infections Caused by Influenza Bacillus
Thiamphenicol glycinate hydrochloride is used to treat infections caused by influenza bacillus .
Method of Application
The drug is generally administered intravenously. The dosage and duration of treatment are determined by the severity of the infection and the patient’s response to treatment .
Results and Outcomes
Thiamphenicol glycinate hydrochloride has been shown to be effective in treating infections caused by influenza bacillus . It inhibits the growth of bacteria by preventing protein synthesis, thereby stopping the spread of the infection .
Application in Treating Infections Caused by E. coli
Thiamphenicol glycinate hydrochloride is also used to treat infections caused by E. coli .
Method of Application
The drug is generally administered intravenously. The dosage and duration of treatment are determined by the severity of the infection and the patient’s response to treatment .
Results and Outcomes
Thiamphenicol glycinate hydrochloride has been shown to be effective in treating infections caused by E. coli . It inhibits the growth of bacteria by preventing protein synthesis, thereby stopping the spread of the infection .
Future Directions
properties
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O6S.ClH/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);1H/t10-,12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXJDBJNAXSJDH-MHDYBILJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl3N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023650 | |
Record name | Thiamphenicol glycinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiamphenicol glycinate hydrochloride | |
CAS RN |
2611-61-2 | |
Record name | Thiamphenicol glycinate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2611-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neomyson G hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiamphenicol glycinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulphonyl)phenyl]propyl [R-(R*,R*)]aminoacetate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIAMPHENICOL AMINOACETATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88VGC22BWE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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